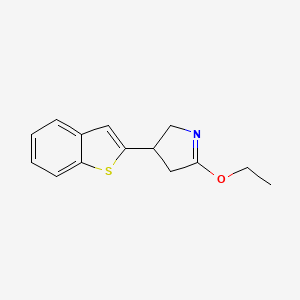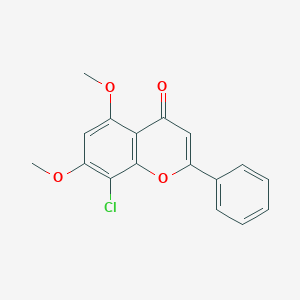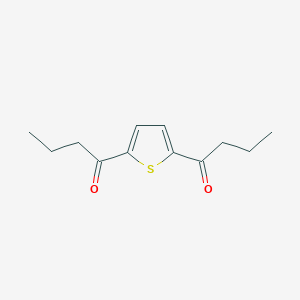
1,1'-(Thiene-2,5-diyl)di(butan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Thiene-2,5-diyl)di(butan-1-one) is an organic compound characterized by the presence of a thiene ring and two butanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Thiene-2,5-diyl)di(butan-1-one) can be achieved through various synthetic routes. One common method involves the Claisen reaction, where a thiene derivative reacts with butanone under specific conditions. The reaction typically requires a base catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Thiene-2,5-diyl)di(butan-1-one) may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Thiene-2,5-diyl)di(butan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The thiene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiene derivatives .
Applications De Recherche Scientifique
1,1’-(Thiene-2,5-diyl)di(butan-1-one) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Thiene-2,5-diyl)di(butan-1-one) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Pyrazine-1,4-diyl)di(butan-1-one): Similar in structure but contains a pyrazine ring instead of a thiene ring.
1,1’-(Thiophene-2,5-diyl)bisethan-1-one: Contains a thiophene ring and ethanone groups.
Uniqueness
1,1’-(Thiene-2,5-diyl)di(butan-1-one) is unique due to its specific combination of a thiene ring and butanone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
89913-86-0 |
|---|---|
Formule moléculaire |
C12H16O2S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
1-(5-butanoylthiophen-2-yl)butan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-3-5-9(13)11-7-8-12(15-11)10(14)6-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
ZRWASNSSVRIAOG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC=C(S1)C(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
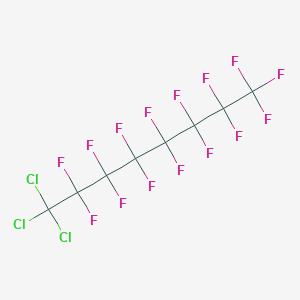
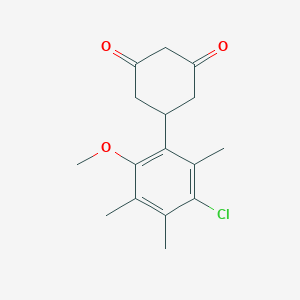
![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
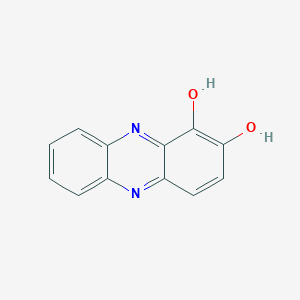

![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)
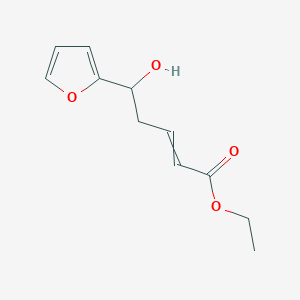
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
